6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
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Overview
Description
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gould–Jacobs reaction, which is widely used for the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction is particularly suitable for large-scale production due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H10ClN3O |
---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H9N3O.ClH/c1-8-7-10-12(14-8)15-11(16-13(10)17)9-5-3-2-4-6-9;/h2-7H,1H3;1H |
InChI Key |
LHAWOKWQLKXUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC(=O)C2=C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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